Mal-amido-PEG8-NHS ester

Descripción

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H47N3O15/c34-25(5-8-32-26(35)1-2-27(32)36)31-7-10-41-12-14-43-16-18-45-20-22-47-24-23-46-21-19-44-17-15-42-13-11-40-9-6-30(39)48-33-28(37)3-4-29(33)38/h1-2H,3-24H2,(H,31,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPWCXBUZLEBDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H47N3O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

689.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756525-93-6 |

Source

|

| Record name | 1-Maleinimido-3-oxo-7,10,13,16,19,22,25,28-octaoxa-4-azahentriacontan-31-oic acid succinimidyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Mal-amido-PEG8-NHS Ester

For researchers, scientists, and drug development professionals, Mal-amido-PEG8-NHS ester is a pivotal heterobifunctional crosslinker. Its unique architecture, featuring a maleimide (B117702) group at one end and an N-hydroxysuccinimide (NHS) ester at the other, bridged by an 8-unit polyethylene (B3416737) glycol (PEG) chain, offers a versatile tool for the precise covalent conjugation of biomolecules. This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on practical experimental methodologies.

Core Properties and Structure

Mal-amido-PEG8-NHS ester is designed for two-step conjugation strategies, enabling the linkage of amine-containing molecules to thiol-containing molecules. The hydrophilic PEG8 spacer not only enhances the solubility of the crosslinker and the resulting conjugate in aqueous media but also provides a flexible spacer arm that minimizes steric hindrance between the conjugated molecules.[1][2][3]

The NHS ester moiety reacts specifically with primary amines (-NH2), commonly found on lysine (B10760008) residues and the N-terminus of proteins, at a pH range of 7-9 to form stable amide bonds.[4][5] The maleimide group, on the other hand, exhibits high reactivity towards sulfhydryl groups (-SH), present in cysteine residues, within a pH range of 6.5-7.5, resulting in a stable thioether linkage.[6][] This orthogonal reactivity allows for controlled and efficient bioconjugation.

Quantitative Data Summary

| Property | Value | References |

| Chemical Formula | C30H47N3O15 | [2][6] |

| Molecular Weight | 689.71 g/mol | [2][6][8] |

| CAS Number | 756525-93-6 | [2] |

| Purity | Typically >90-95% | [2][6] |

| Spacer Arm Length | PEG8 (8 polyethylene glycol units) | [1] |

| Solubility | Soluble in DMSO and DMF | [9] |

| Storage | Store at -20°C, desiccated | [2][4] |

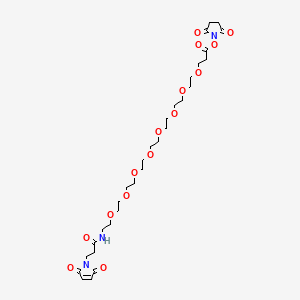

Chemical Structure

The structure of Mal-amido-PEG8-NHS ester is depicted below, highlighting its key functional components.

Caption: Chemical structure of Mal-amido-PEG8-NHS ester.

Experimental Protocols

The use of Mal-amido-PEG8-NHS ester typically follows a two-step conjugation protocol to ensure specificity and efficiency. The following sections detail the methodologies for a general protein-protein conjugation.

Step 1: Reaction of NHS Ester with Primary Amines

This initial step involves the reaction of the NHS ester end of the crosslinker with a protein or other molecule containing primary amines.

Materials:

-

Amine-containing protein (Protein-NH2)

-

Mal-amido-PEG8-NHS ester

-

Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)

-

Anhydrous DMSO or DMF

-

Desalting column

Procedure:

-

Protein Preparation: Dissolve the amine-containing protein in the amine-free buffer at a concentration of 1-10 mg/mL.[4]

-

Crosslinker Preparation: Immediately before use, dissolve the Mal-amido-PEG8-NHS ester in DMSO or DMF to a concentration of 10 mM.[4]

-

Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution. The final concentration of the organic solvent should not exceed 10% to maintain protein solubility.[4]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[4]

-

Purification: Remove the excess, unreacted crosslinker using a desalting column equilibrated with a suitable buffer (e.g., PBS at pH 6.5-7.5 for the subsequent maleimide reaction).[4]

Caption: Workflow for NHS ester reaction with an amine-containing protein.

Step 2: Reaction of Maleimide with Thiols

The maleimide-activated protein from the first step is now ready to react with a second molecule containing a free sulfhydryl group.

Materials:

-

Maleimide-activated protein (from Step 1)

-

Thiol-containing molecule (Molecule-SH)

-

Reaction buffer (e.g., PBS, pH 6.5-7.5)

-

(Optional) Reducing agent like TCEP (tris(2-carboxyethyl)phosphine) if the thiol is in a disulfide bond.

Procedure:

-

Thiol-Molecule Preparation: Dissolve the thiol-containing molecule in the reaction buffer. If necessary, reduce any disulfide bonds by incubating with a 10-fold molar excess of TCEP for 20-30 minutes at room temperature.[8]

-

Conjugation: Combine the maleimide-activated protein and the thiol-containing molecule in a desired molar ratio.

-

Incubation: Incubate the mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching (Optional): The reaction can be stopped by adding a low molecular weight thiol, such as glutathione (B108866) or mercaptoethanol, to consume any unreacted maleimide groups.[10]

-

Final Purification: Purify the final conjugate using methods like size-exclusion chromatography or dialysis to remove unreacted molecules and byproducts.[8]

Caption: Workflow for maleimide reaction with a thiol-containing molecule.

Applications in Drug Development

The unique properties of Mal-amido-PEG8-NHS ester make it a valuable tool in several areas of advanced drug development.

Antibody-Drug Conjugates (ADCs)

In the synthesis of ADCs, this crosslinker can be used to attach a cytotoxic drug to an antibody. The NHS ester end reacts with lysine residues on the antibody, and the maleimide end conjugates to a thiol group on the drug or a small molecule linker attached to the drug. The PEG8 spacer helps to improve the pharmacokinetic properties of the ADC.[11]

PROTACs (Proteolysis-Targeting Chimeras)

Mal-amido-PEG8-NHS ester is also utilized as a linker in the synthesis of PROTACs.[2][9] These are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker is crucial for connecting the target protein-binding ligand and the E3 ligase-binding ligand, and the PEG8 chain provides the necessary length and flexibility for the formation of a productive ternary complex.

The logical relationship in a typical bioconjugation using this crosslinker is illustrated below.

Caption: Logical flow of a two-step bioconjugation reaction.

References

- 1. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 8. biotium.com [biotium.com]

- 9. Mal-amido-PEG8-NHS ester | PROTAC Linker | TargetMol [targetmol.com]

- 10. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Mal-amido-PEG8-NHS Ester: A Heterobifunctional Crosslinker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mal-amido-PEG8-NHS ester, a versatile heterobifunctional crosslinking reagent. We will delve into its chemical properties, reaction mechanisms, and key applications in bioconjugation, with a focus on its role in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Detailed experimental protocols and quantitative data are presented to assist researchers in utilizing this powerful tool for their specific needs.

Core Concepts: Introduction to Mal-amido-PEG8-NHS Ester

Mal-amido-PEG8-NHS ester is a chemical compound that facilitates the covalent linkage of two different molecules. It is termed "heterobifunctional" because it possesses two distinct reactive groups at either end of a polyethylene (B3416737) glycol (PEG) spacer. These reactive moieties are a maleimide (B117702) group and an N-hydroxysuccinimide (NHS) ester.[1][2][3]

The maleimide group exhibits high specificity for sulfhydryl (thiol) groups, commonly found in the side chains of cysteine residues in proteins and peptides.[4] The NHS ester, on the other hand, reacts efficiently with primary amine groups, such as those on the side chain of lysine (B10760008) residues or the N-terminus of a protein.[4][5] The polyethylene glycol (PEG) spacer, consisting of eight repeating ethylene (B1197577) glycol units, is hydrophilic and flexible. This PEG linker enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers, reduces the potential for aggregation, and provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.[1][4]

Physicochemical Properties and Specifications

A clear understanding of the physicochemical properties of Mal-amido-PEG8-NHS ester is essential for its effective use in experimental design. The following tables summarize key quantitative data for this crosslinker.

| Property | Value | Reference |

| Molecular Weight | 689.71 g/mol | [4] |

| Molecular Formula | C₃₀H₄₇N₃O₁₅ | [4] |

| CAS Number | 756525-93-6 | [4] |

| Purity | > 98% | [4] |

| Appearance | Viscous Liquid | [6] |

| Spacer Arm Length | 39.2 Å (34 atoms) | [4] |

| Solubility & Storage | Details | Reference |

| Solubility | Soluble in DMSO (≥ 100 mg/mL), DMF, Methylene Chloride, Acetonitrile.[4][6] Limited solubility in aqueous buffers (approx. 10 mM), decreases with increasing salt concentration.[5] | |

| Storage (Pure Form) | -20°C for up to 3 years. Moisture-sensitive; store with desiccant.[1][5] | |

| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. Do not store in solution.[6] | |

| In Vivo Formulation Example | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (2 mg/mL).[1] |

Reaction Mechanism and Experimental Considerations

The utility of Mal-amido-PEG8-NHS ester lies in the orthogonal reactivity of its two functional groups, allowing for a controlled, two-step conjugation process.

NHS Ester Reaction with Primary Amines

The NHS ester reacts with primary amines via nucleophilic acyl substitution to form a stable amide bond. This reaction is pH-dependent and is most efficient in the pH range of 7.2 to 8.5.[] At lower pH, the primary amines are protonated and thus less nucleophilic, slowing down the reaction. At pH values above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amidation reaction.[4]

Maleimide Reaction with Sulfhydryls

The maleimide group reacts with sulfhydryl groups through a Michael addition reaction to form a stable thioether bond. This reaction is highly specific and proceeds optimally at a pH range of 6.5 to 7.5.[4][5] At pH values above 7.5, the maleimide ring can undergo hydrolysis, rendering it unreactive towards sulfhydryls. Furthermore, at higher pH, primary amines can also react with the maleimide group, leading to non-specific conjugation.[4]

Logical Workflow for Bioconjugation

A typical experimental workflow for using Mal-amido-PEG8-NHS ester involves a two-step sequential conjugation. This approach minimizes the formation of unwanted homodimers of the molecule containing the more reactive group. Due to the higher susceptibility of the NHS ester to hydrolysis in aqueous buffers, it is generally recommended to perform the reaction with the amine-containing molecule first.[4]

Figure 1. A logical workflow for a two-step bioconjugation reaction using Mal-amido-PEG8-NHS ester.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing Mal-amido-PEG8-NHS ester.

General Protocol for Two-Step Protein-Protein Conjugation

This protocol describes the conjugation of an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH).

Materials:

-

Mal-amido-PEG8-NHS ester

-

Protein-NH₂ (e.g., antibody)

-

Protein-SH (e.g., enzyme with a free cysteine)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Desalting columns

Procedure:

Step 1: Activation of Protein-NH₂ with Mal-amido-PEG8-NHS ester

-

Prepare a 10 mg/mL stock solution of Mal-amido-PEG8-NHS ester in anhydrous DMSO immediately before use.

-

Dissolve Protein-NH₂ in Conjugation Buffer at a concentration of 2-10 mg/mL.

-

Add a 10- to 20-fold molar excess of the Mal-amido-PEG8-NHS ester stock solution to the Protein-NH₂ solution. The final concentration of DMSO should not exceed 10% (v/v).

-

Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.

-

Remove the excess, unreacted crosslinker by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer.

Step 2: Conjugation of Activated Protein-NH₂ to Protein-SH

-

Immediately add the purified, activated Protein-NH₂ to the Protein-SH solution. The molar ratio of the two proteins should be optimized based on the desired final conjugate.

-

Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.

-

(Optional) Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM to cap any unreacted maleimide groups.

-

Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to separate the desired conjugate from unreacted proteins.

Figure 2. Experimental workflow for a two-step protein-protein conjugation.

Conceptual Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the steps for conjugating a thiol-containing cytotoxic drug to an antibody.

Materials:

-

Monoclonal antibody (mAb)

-

Thiol-containing cytotoxic drug

-

Mal-amido-PEG8-NHS ester

-

Reducing agent (e.g., TCEP)

-

Reaction and purification buffers as described in Protocol 4.1.

Procedure:

-

Antibody Reduction (if necessary): If the antibody does not have free sulfhydryl groups, reduce the interchain disulfide bonds by incubating with a controlled amount of a reducing agent like TCEP. Purify the reduced antibody using a desalting column.

-

Activation of the Drug: In a separate reaction, if the drug has a primary amine, it can be reacted with the NHS ester of the linker. However, it is more common to activate the antibody first.

-

Activation of the Antibody: React the antibody with a molar excess of Mal-amido-PEG8-NHS ester as described in Step 1 of Protocol 4.1.

-

Conjugation: Add the thiol-containing drug to the activated antibody solution and incubate as described in Step 2 of Protocol 4.1.

-

Purification: Purify the ADC using methods like hydrophobic interaction chromatography (HIC) or size-exclusion chromatography (SEC) to remove unconjugated antibody and free drug.

Conceptual Protocol for PROTAC Synthesis

This protocol provides a general workflow for synthesizing a PROTAC by linking a target protein ligand (with a primary amine) to an E3 ligase ligand (with a sulfhydryl).

Materials:

-

Target protein ligand with a primary amine handle

-

E3 ligase ligand with a sulfhydryl handle

-

Mal-amido-PEG8-NHS ester

-

Anhydrous organic solvents (e.g., DMF, DMSO)

-

Reaction and purification reagents as required for organic synthesis.

Procedure:

-

Reaction of Ligand-NH₂ with Linker: Dissolve the amine-containing target protein ligand and a slight molar excess of Mal-amido-PEG8-NHS ester in an anhydrous organic solvent. Stir the reaction at room temperature until completion (monitored by LC-MS).

-

Purification: Purify the ligand-linker intermediate using column chromatography.

-

Reaction with Ligand-SH: Dissolve the purified intermediate and the sulfhydryl-containing E3 ligase ligand in an appropriate solvent. Stir the reaction at room temperature until completion (monitored by LC-MS).

-

Final Purification: Purify the final PROTAC molecule using preparative HPLC.

Signaling Pathways and Logical Relationships

Mechanism of Action of a PROTAC

PROTACs function by hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein. The PROTAC molecule acts as a bridge, bringing the target protein and an E3 ubiquitin ligase into close proximity to form a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.

References

- 1. Mal-amido-PEG8-NHS ester | PROTAC Linker | TargetMol [targetmol.com]

- 2. MAL-amido-PEG8-NHS - CD Bioparticles [cd-bioparticles.net]

- 3. Mal-amido-PEG-NHS ester | PEG Linkers | AxisPharm [axispharm.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Mechanism of Action of Mal-amido-PEG8-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for the heterobifunctional crosslinker, Mal-amido-PEG8-NHS ester. This reagent is a cornerstone in modern bioconjugation, enabling the precise and efficient linkage of molecules for a wide range of applications, including the development of antibody-drug conjugates (ADCs), protein-protein conjugation, and surface functionalization. This document will delve into the specific chemistries of its reactive moieties, provide quantitative data on reaction kinetics, and detail experimental protocols for its use.

Core Principles of Mal-amido-PEG8-NHS Ester Functionality

Mal-amido-PEG8-NHS ester is comprised of three key components: a maleimide (B117702) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of eight units, and an N-hydroxysuccinimide (NHS) ester. This trifunctional architecture allows for a controlled, sequential conjugation strategy, targeting sulfhydryl (thiol) and primary amine groups, respectively.

-

Maleimide Group: This moiety specifically and efficiently reacts with free sulfhydryl groups, commonly found in the side chains of cysteine residues in proteins and peptides.

-

NHS Ester Group: This is a highly reactive group that targets primary amines, such as the N-terminus of a polypeptide chain or the side chain of lysine (B10760008) residues, to form stable amide bonds.

-

PEG8 Spacer: The eight-unit polyethylene glycol linker provides several advantages. It increases the aqueous solubility of the crosslinker and the resulting conjugate, reduces steric hindrance between the conjugated molecules, and can minimize the potential for aggregation.[1][2][3]

Mechanism of Action: A Tale of Two Reactions

The utility of Mal-amido-PEG8-NHS ester lies in its ability to facilitate two distinct and highly selective chemical reactions. The order of these reactions can be controlled by adjusting the reaction conditions, particularly the pH.

Amine Acylation via the NHS Ester

The conjugation process typically begins with the reaction of the NHS ester with a primary amine. This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.[4]

This reaction is highly pH-dependent. The primary amine must be in its deprotonated, nucleophilic state (-NH2) to be reactive. Therefore, the reaction is typically carried out at a pH between 7.2 and 8.5.[5] However, a competing reaction, the hydrolysis of the NHS ester, also increases with pH. This hydrolysis reaction renders the linker unreactive towards amines. A balance must be struck to maximize the rate of amidation while minimizing hydrolysis.[6]

Thiol-Maleimide Michael Addition

Following the amine reaction, or in a sequential step, the maleimide group is reacted with a sulfhydryl group. This reaction is a Michael addition, where the nucleophilic thiolate anion attacks one of the carbon atoms of the maleimide double bond. This forms a stable, covalent thioether bond.[][8]

The thiol-maleimide reaction is highly selective for thiols over a pH range of 6.5 to 7.5.[4] Above pH 7.5, the maleimide group can also react with primary amines, and the maleimide ring itself becomes more susceptible to hydrolysis, which would render it inactive.[4]

Quantitative Data for Reaction Optimization

Successful bioconjugation with Mal-amido-PEG8-NHS ester requires careful consideration of reaction parameters. The following tables summarize key quantitative data to aid in experimental design.

Table 1: Stability of NHS Esters in Aqueous Solution

| pH | Temperature (°C) | Half-life of NHS Ester | Reference |

| 7.0 | 0 | 4 - 5 hours | [5][6] |

| 8.0 | Room Temperature | 210 minutes | [6][9] |

| 8.5 | Room Temperature | 180 minutes | [6][9] |

| 8.6 | 4 | 10 minutes | [5][6] |

| 9.0 | Room Temperature | 125 minutes | [9] |

This data highlights the critical impact of pH on the stability of the NHS ester. Higher pH values significantly accelerate hydrolysis, reducing the time window for efficient conjugation.

Table 2: Kinetics of NHS Ester Reactions at Room Temperature

| pH | Amidation Half-life (t₁/₂) | Hydrolysis Half-life (t₁/₂) | Reference |

| 8.0 | 80 minutes | 210 minutes | [9] |

| 8.5 | 20 minutes | 180 minutes | [9] |

| 9.0 | 10 minutes | 125 minutes | [9] |

This table demonstrates that while hydrolysis increases with pH, the rate of the desired amidation reaction increases more significantly, leading to a higher yield of the conjugate at the optimal pH range of 8.0-8.5.

Table 3: Stability of Maleimide Group in Aqueous Solution

| pH | Temperature (°C) | Half-life of Maleimide Group | Reference |

| 7.4 | 37 | ~27 hours (N-alkyl thiosuccinimide) | [10] |

| 7.4 | Room Temperature | 17.9 minutes (Dibromomaleimide) | [11][12] |

| 7.0 | 20 | 11 days | [13] |

| 7.0 | 4 | 32 days | [13] |

The stability of the maleimide group is generally higher than that of the NHS ester, but it is still susceptible to hydrolysis, especially at higher pH. The nature of the substituent on the maleimide nitrogen can also influence its stability.

Detailed Experimental Protocols

The following provides a generalized, two-step protocol for the conjugation of two proteins (Protein-NH₂ and Protein-SH) using Mal-amido-PEG8-NHS ester.

Materials

-

Protein-NH₂ (containing primary amines) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

Protein-SH (containing a free sulfhydryl) in a suitable buffer

-

Mal-amido-PEG8-NHS ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine (B1666218)

-

Desalting columns or dialysis equipment

Experimental Workflow

Step-by-Step Procedure

-

Preparation of the Linker Stock Solution: Immediately before use, dissolve the Mal-amido-PEG8-NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[14] NHS esters are moisture-sensitive, so prolonged storage in solution is not recommended.[1][4]

-

Reaction with the Amine-Containing Protein (Protein-NH₂):

-

Ensure the Protein-NH₂ is in an amine-free buffer at a pH of 7.2-7.5. Buffers containing primary amines like Tris or glycine will compete with the reaction and should be avoided.[4]

-

Add a 10- to 50-fold molar excess of the dissolved Mal-amido-PEG8-NHS ester to the protein solution.[4][15] The optimal ratio should be determined empirically.

-

Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.[4][14]

-

-

Removal of Excess Linker:

-

Remove the unreacted crosslinker using a desalting column or through dialysis against the reaction buffer. This step is crucial to prevent the unreacted linker from reacting with the sulfhydryl-containing protein in the next step.[4]

-

-

Reaction with the Sulfhydryl-Containing Protein (Protein-SH):

-

Ensure that the Protein-SH has a free, reduced sulfhydryl group. If necessary, reduce any disulfide bonds using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.[]

-

Add the maleimide-activated Protein-NH₂ to the Protein-SH solution. The molar ratio will depend on the desired final conjugate.

-

Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[4][15]

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, a quenching buffer containing a primary amine (e.g., Tris or glycine) or a free thiol (e.g., cysteine) can be added to react with any remaining active groups.[]

-

-

Purification of the Final Conjugate:

-

Purify the final conjugate from unreacted proteins and byproducts using an appropriate method, such as size-exclusion chromatography.[]

-

Conclusion

Mal-amido-PEG8-NHS ester is a versatile and powerful tool for bioconjugation. A thorough understanding of the underlying mechanisms of its amine- and thiol-reactive groups, coupled with careful control of reaction conditions, is paramount to achieving high-yield, specific, and stable conjugates. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and scientists in the design and execution of their bioconjugation strategies, ultimately advancing the development of novel therapeutics and research tools.

References

- 1. Mal-amido-PEG8 NHS ester, CAS 756525-93-6 | AxisPharm [axispharm.com]

- 2. Mal-amido-PEG8-NHS, 756525-93-6 | BroadPharm [broadpharm.com]

- 3. Mal-amido-PEG-NHS ester | PEG Linkers | AxisPharm [axispharm.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 8. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. dspace.library.uu.nl [dspace.library.uu.nl]

- 14. broadpharm.com [broadpharm.com]

- 15. tools.thermofisher.com [tools.thermofisher.com]

An In-depth Technical Guide to Maleimide and NHS Ester Reactive Groups in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two of the most widely used reactive groups in bioconjugation: maleimides and N-hydroxysuccinimide (NHS) esters. Understanding the distinct chemistries, reaction conditions, and stability of the linkages formed by these groups is critical for the successful design and synthesis of bioconjugates, including antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other advanced biotherapeutics and research tools. This document details their reaction mechanisms, provides structured data for easy comparison, outlines detailed experimental protocols, and presents visual workflows to guide researchers in their bioconjugation strategies.

Core Principles of Maleimide (B117702) and NHS Ester Chemistry

Maleimides and NHS esters are electrophilic reagents that react with specific nucleophilic functional groups on biomolecules to form stable covalent bonds. The primary targets for these reactive groups are the side chains of amino acid residues in proteins.

Maleimides are highly selective for sulfhydryl (thiol) groups, which are found on cysteine residues.[1][2][3] The reaction, a Michael addition, proceeds rapidly at or near neutral pH to form a stable thioether bond.[1][3] This specificity makes maleimides ideal for site-specific modification of proteins, as cysteine residues are relatively rare compared to other amino acids like lysine (B10760008).[2]

NHS esters react primarily with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a polypeptide chain.[4][5][6] The reaction is an acylation that results in a stable amide bond and the release of N-hydroxysuccinimide.[4][5] Due to the abundance of lysine residues on the surface of most proteins, NHS ester chemistry often results in a heterogeneous population of conjugates with varying numbers of modifications at different locations.[7]

Comparative Data of Reactive Groups

The choice between a maleimide and an NHS ester depends on several factors, including the desired site of conjugation, the stability of the target biomolecule, and the intended application of the final conjugate. The following tables summarize key quantitative parameters to aid in this selection process.

| Parameter | Maleimide | NHS Ester | References |

| Target Functional Group | Sulfhydryl (-SH) | Primary Amine (-NH₂) | [2][8],[4][5] |

| Primary Target Residue | Cysteine | Lysine, N-terminus | [2],[4][6] |

| Resulting Linkage | Thioether | Amide | [9],[4] |

| Linkage Stability | Generally stable, but can undergo retro-Michael reaction in the presence of other thiols. | Highly stable. | [10],[11] |

| Parameter | Maleimide | NHS Ester | References |

| Optimal Reaction pH | 6.5 - 7.5 | 7.2 - 8.5 | [12][13],[4][14] |

| Reaction Speed | Rapid | Rapid | [3],[11] |

| Common Buffers | Phosphate, HEPES (thiol-free) | Phosphate, Borate, Bicarbonate (amine-free) | [2],[4][15] |

| Common Solvents for Stock Solutions | DMSO, DMF | DMSO, DMF | [2],[14][15] |

| Competing Reactions | Reaction with primary amines at pH > 7.5; Hydrolysis of the maleimide ring at higher pH. | Hydrolysis, especially at higher pH. | [10][12][16],[4][12] |

Reaction Mechanisms and Logical Workflows

Visualizing the chemical reactions and experimental processes is crucial for understanding and implementing bioconjugation protocols. The following diagrams, generated using Graphviz, illustrate the core concepts.

Experimental Protocols

The following are generalized protocols for labeling proteins with maleimide and NHS ester reagents. It is important to note that these are starting points, and optimization is often necessary for specific applications.

Protocol 1: Maleimide-Mediated Labeling of a Thiol-Containing Protein

This protocol is designed for the conjugation of a maleimide-activated molecule to cysteine residues on a protein.

Materials:

-

Thiol-containing protein (1-10 mg/mL)

-

Maleimide-functionalized reagent

-

Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES, pH 7.0-7.5, degassed.[2] Avoid buffers containing thiols.

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[2]

-

Quenching Reagent (optional): L-cysteine or β-mercaptoethanol.[11]

-

Anhydrous DMSO or DMF for dissolving the maleimide reagent.[2]

-

Desalting column or dialysis cassette for purification.[12]

Procedure:

-

Protein Preparation: If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a 10- to 20-fold molar excess of TCEP or DTT in the reaction buffer for 30-60 minutes at room temperature. Remove the excess reducing agent using a desalting column.

-

Reagent Preparation: Immediately before use, dissolve the maleimide reagent in a small amount of anhydrous DMSO or DMF to prepare a 10 mM stock solution.[2]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution.[9] The final concentration of the organic solvent should typically be less than 10% (v/v) to avoid protein denaturation.[12]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light if the reagent is fluorescent.[11]

-

Quenching (Optional): To stop the reaction, add a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of 1-10 mM to react with any excess maleimide.[11]

-

Purification: Remove unreacted reagent and byproducts by dialysis or with a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[9][12]

-

Characterization: Determine the degree of labeling using UV-Vis spectroscopy, mass spectrometry, or other appropriate analytical techniques.

Protocol 2: NHS Ester-Mediated Labeling of an Amine-Containing Protein

This protocol is for the conjugation of an NHS ester-activated molecule to primary amines (lysine residues) on a protein.

Materials:

-

Amine-containing protein (1-10 mg/mL)

-

NHS ester-functionalized reagent

-

Reaction Buffer: Phosphate, borate, or bicarbonate buffer, pH 7.2-8.5.[4][15] Avoid buffers containing primary amines like Tris or glycine (B1666218).[12]

-

Quenching Reagent (optional): Tris-HCl or glycine.[17]

-

Anhydrous DMSO or DMF for dissolving the NHS ester reagent.[14][15]

-

Desalting column or dialysis cassette for purification.[18]

Procedure:

-

Protein Preparation: Exchange the protein into the appropriate amine-free reaction buffer at a concentration of 2-10 mg/mL.

-

Reagent Preparation: NHS esters are moisture-sensitive.[12] Immediately before use, dissolve the NHS ester reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.[15][17]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution.[11] The final concentration of the organic solvent should be kept below 10% (v/v).

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[4][17]

-

Quenching (Optional): The reaction can be stopped by adding an amine-containing buffer like Tris-HCl or glycine to a final concentration of 50-100 mM.[11][17]

-

Purification: Purify the conjugate from excess reagent and byproducts using a desalting column or dialysis against a suitable storage buffer.[15][18]

-

Characterization: Determine the degree of labeling using methods such as UV-Vis spectroscopy.[17]

Conclusion

Maleimide and NHS ester chemistries are powerful and versatile tools in the field of bioconjugation. The choice between them hinges on the specific goals of the research or drug development project. Maleimides offer a high degree of selectivity for cysteine residues, enabling site-specific modifications that can lead to more homogeneous and well-defined conjugates.[3] In contrast, NHS esters provide a robust method for labeling the more abundant lysine residues, which is often suitable for applications where a high degree of labeling is desired and site-specificity is not a primary concern.[7] By understanding the principles and protocols outlined in this guide, researchers can make informed decisions to design and execute successful bioconjugation strategies, ultimately advancing the development of novel therapeutics and research reagents.

References

- 1. bachem.com [bachem.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 8. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. vectorlabs.com [vectorlabs.com]

- 14. lumiprobe.com [lumiprobe.com]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. vectorlabs.com [vectorlabs.com]

- 17. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 18. glenresearch.com [glenresearch.com]

The Strategic Role of the PEG8 Spacer in Advanced Bioconjugation

A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the polyethylene (B3416737) glycol 8 (PEG8) spacer, a critical component in modern bioconjugation. We will delve into its fundamental properties, diverse applications, and the experimental considerations for its successful implementation, with a focus on its role in optimizing the performance of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction to PEG Spacers in Bioconjugation

Polyethylene glycol (PEG) linkers are among the most widely utilized spacers in bioconjugation. Their structure, consisting of repeating ethylene (B1197577) glycol units, imparts a unique set of physicochemical properties that are highly advantageous for drug development. The general structure is characterized by -(O-CH2-CH2)n-, where 'n' denotes the number of ethylene glycol units. The PEG8 spacer, with its eight repeating units, represents a popular mid-length option that balances flexibility with a defined spatial separation.

The primary functions of a PEG spacer in a bioconjugate are:

-

Increased Hydrophilicity and Solubility: The hydrophilic nature of the PEG chain can significantly enhance the aqueous solubility of hydrophobic payloads or biomolecules, preventing aggregation and improving formulation characteristics.

-

Reduced Immunogenicity: The flexible PEG chain can shield the bioconjugate from proteolytic enzymes and the immune system, potentially reducing its immunogenicity and increasing its in vivo circulation half-life.

-

Spatial Separation: The spacer provides a defined distance between the conjugated moieties (e.g., an antibody and a cytotoxic drug). This separation can be critical for maintaining the biological activity of each component by minimizing steric hindrance.

-

Improved Pharmacokinetics: By increasing the hydrodynamic radius of the bioconjugate, PEGylation can reduce renal clearance, leading to a longer plasma half-life and sustained therapeutic effect.

Physicochemical Properties of the PEG8 Spacer

The PEG8 spacer is a discrete-length PEG (dPEG®), meaning it has a precise, single molecular weight, unlike traditional polydisperse PEG polymers. This uniformity is a significant advantage in the development of therapeutic bioconjugates, as it leads to a homogeneous final product with predictable properties.

| Property | Value/Characteristic | Significance in Bioconjugation |

| Molecular Formula | C16H34O9 | Defines the precise chemical composition. |

| Molecular Weight | 370.44 g/mol | Ensures batch-to-batch consistency and a homogeneous bioconjugate. |

| Length | ~29.1 Å (Angstroms) | Provides a defined and predictable spatial separation between conjugated molecules. |

| Solubility | High in aqueous and many organic solvents | Facilitates conjugation reactions in various buffer systems and simplifies purification. |

| Flexibility | High conformational freedom | Allows the conjugated payload to orient itself for optimal interaction with its target. |

| Immunogenicity | Generally low | Reduces the risk of an adverse immune response against the bioconjugate. |

Applications of the PEG8 Spacer

The versatile properties of the PEG8 spacer make it suitable for a wide range of bioconjugation applications.

In ADCs, a linker connects a monoclonal antibody to a potent cytotoxic payload. The PEG8 spacer is often incorporated into the linker design to:

-

Enhance the solubility of ADCs carrying hydrophobic drugs.

-

Prevent aggregation, which is a common issue in ADC manufacturing and storage.

-

Provide sufficient distance between the antibody and the drug to ensure that neither molecule's function is compromised.

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy. A PEG8 spacer can:

-

Provide the optimal length and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

-

Improve the solubility and cell permeability of the PROTAC molecule.

PEG8 spacers are used to modify peptides and oligonucleotides to improve their pharmacokinetic properties. The attachment of a PEG8 chain can reduce renal clearance and protect against nuclease degradation, thereby extending their therapeutic window.

Experimental Protocols

The following provides a generalized protocol for the conjugation of a thiol-containing molecule (e.g., a cysteine-containing peptide or a reduced antibody) to a maleimide-functionalized payload via a PEG8 spacer.

-

Thiol-containing biomolecule (e.g., reduced antibody) in phosphate-buffered saline (PBS), pH 6.5-7.5.

-

Maleimide-PEG8-Payload construct dissolved in a water-miscible organic solvent (e.g., DMSO).

-

Reaction buffer: PBS, pH 7.2.

-

Quenching reagent: N-acetylcysteine or L-cysteine solution.

-

Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Biomolecule Preparation: If necessary, reduce the antibody using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to expose free thiol groups. Purify the reduced antibody to remove excess reducing agent.

-

Conjugation Reaction:

-

Dissolve the Maleimide-PEG8-Payload in a minimal amount of DMSO.

-

Slowly add the Maleimide-PEG8-Payload solution to the reduced antibody solution with gentle stirring. A typical molar excess of the payload-linker construct is 3-5 fold per thiol group.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light if any of the components are light-sensitive.

-

-

Quenching: Add a 2-3 fold molar excess of the quenching reagent (relative to the initial amount of Maleimide-PEG8-Payload) to cap any unreacted maleimide (B117702) groups. Incubate for 20-30 minutes.

-

Purification: Purify the resulting bioconjugate using SEC or TFF to remove unreacted payload-linker, quenching reagent, and any aggregates.

-

Characterization: Characterize the final bioconjugate to determine the drug-to-antibody ratio (DAR), purity, and concentration. Techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and mass spectrometry are commonly used.

Conclusion

The PEG8 spacer is a powerful tool in the field of bioconjugation, offering a unique combination of hydrophilicity, flexibility, and a precisely defined length. Its ability to improve the solubility, stability, and pharmacokinetic profiles of complex biomolecules has made it an indispensable component in the design of next-generation therapeutics like ADCs and PROTACs. The use of a discrete PEG8 spacer ensures the production of homogeneous bioconjugates, which is a critical requirement for regulatory approval and clinical success. As the demand for highly engineered and precisely defined biotherapeutics continues to grow, the strategic implementation of spacers like PEG8 will remain a cornerstone of innovative drug development.

Navigating the Aqueous Environment: A Technical Guide to the Solubility of Mal-amido-PEG8-NHS Ester

For researchers and scientists in the dynamic field of drug development, the effective use of crosslinking agents is paramount. Mal-amido-PEG8-NHS ester, a heterobifunctional crosslinker, is a powerful tool for conjugating amine- and sulfhydryl-containing molecules. Its polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the resulting conjugates.[1][2] However, understanding its solubility characteristics in aqueous buffers is critical for successful and reproducible bioconjugation. This technical guide provides an in-depth overview of the solubility of Mal-amido-PEG8-NHS ester, detailed experimental protocols, and a summary of key factors influencing its stability and use.

Solubility Characteristics

While the PEG8 spacer imparts hydrophilicity, the solubility of Mal-amido-PEG8-NHS ester in aqueous buffers is nuanced. It is often described as water-soluble, with a solubility of up to approximately 10mM in water and various aqueous buffers.[3] However, for practical applications, initial dissolution in an organic solvent is a common and recommended practice.[3][4][5][6]

| Parameter | Observation | Recommendation |

| Aqueous Solubility | Approximately 10mM in water and many aqueous buffers.[3] | For concentrations around 10mM, direct dissolution in aqueous buffers may be possible, but should be tested empirically. |

| Organic Solvent Solubility | Readily soluble in organic solvents such as dimethylsulfoxide (DMSO) and dimethylformamide (DMF).[4][5][6] | For preparing concentrated stock solutions, dissolve the ester in DMSO or DMF prior to dilution in the final aqueous reaction buffer.[3][6] |

| Effect of Salt Concentration | Solubility decreases with increasing salt concentration.[3] | Avoid using buffers with high salt concentrations, such as phosphate-buffered saline (PBS) with a total salt concentration exceeding 50mM, for initial dissolution.[3] |

| Final Organic Solvent Concentration | Most protein reactants remain soluble if the final concentration of the organic solvent is less than 10%.[3] | When adding the ester stock solution to your protein solution, ensure the final volume of the organic solvent does not exceed 10%.[6] |

Experimental Protocols

Accurate and reproducible results in bioconjugation experiments hinge on proper preparation and handling of reagents. The following protocols provide a detailed methodology for the dissolution and use of Mal-amido-PEG8-NHS ester.

Preparation of a 10mM Mal-amido-PEG8-NHS Ester Stock Solution

-

Equilibrate the Reagent: Before opening, allow the vial of Mal-amido-PEG8-NHS ester to equilibrate to room temperature to prevent moisture condensation, as the reagent is moisture-sensitive.[3][4][5][6]

-

Weigh the Reagent: Weigh a small amount of the ester and dissolve it immediately before use. Do not prepare stock solutions for long-term storage due to the hydrolysis of the NHS ester.[6]

-

Dissolution: Dissolve the weighed ester in anhydrous DMSO or DMF to a final concentration of 10mM.[4][6] For example, add 1mL of DMSO or DMF to approximately 5mg of the ester.[6]

Two-Step Protein Crosslinking Protocol

This protocol is designed for conjugating an amine-containing protein to a sulfhydryl-containing molecule.

-

Buffer Preparation: Prepare a non-amine-containing buffer with a pH between 7.0 and 8.0, such as phosphate-buffered saline (PBS; 0.1M phosphate, 0.15M sodium chloride, pH 7.2).[4][6] Avoid buffers containing primary amines like Tris or glycine, as they will compete with the NHS ester reaction.[4][5][6]

-

Protein Preparation: Dissolve the amine-containing protein in the prepared conjugation buffer at a concentration of 1-10 mg/mL.[6] If necessary, perform a buffer exchange using dialysis or a desalting column to remove any interfering substances.

-

Reaction with NHS Ester: Add a 10- to 50-fold molar excess of the 10mM Mal-amido-PEG8-NHS ester stock solution to the protein solution.[3] Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[3][6]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[6][7]

-

Removal of Excess Crosslinker: Remove the unreacted Mal-amido-PEG8-NHS ester using a desalting column or dialysis equilibrated with an appropriate buffer for the subsequent reaction, such as PBS at pH 6.5-7.5.[3]

-

Reaction with Sulfhydryl Group: Add the sulfhydryl-containing molecule to the maleimide-activated protein. The maleimide (B117702) group reacts with sulfhydryl groups at a pH of 6.5-7.5 to form a stable thioether bond.[1][3]

-

Final Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove any unreacted molecules.

Factors Influencing Stability and Reactivity

The stability of Mal-amido-PEG8-NHS ester in aqueous solutions is critical for its conjugation efficiency. Both the NHS ester and the maleimide group are susceptible to hydrolysis.

The NHS ester is prone to hydrolysis, which increases with pH.[1][3][7] This is a competing reaction to the desired amidation. The maleimide group is more stable than the NHS ester but will also hydrolyze at a slower rate, particularly at a pH above 7.5.[1][8] Therefore, careful control of pH during the conjugation reaction is essential.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for using Mal-amido-PEG8-NHS ester in a two-step conjugation reaction.

By understanding the solubility and stability of Mal-amido-PEG8-NHS ester and following meticulous experimental protocols, researchers can effectively utilize this crosslinker to generate high-quality, reliable conjugates for a wide range of applications in drug development and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. interchim.fr [interchim.fr]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. confluore.com [confluore.com]

- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 6. broadpharm.com [broadpharm.com]

- 7. NHS-PEG-NHS [nanocs.net]

- 8. Mal-amido-PEG8-acid | Benchchem [benchchem.com]

Technical Guide: Mal-amido-PEG8-NHS Ester (CAS 756525-93-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-amido-PEG8-NHS ester, with CAS number 756525-93-6, is a heterobifunctional crosslinker integral to the advancement of bioconjugation chemistry.[1] This molecule is particularly pivotal in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][3] Its structure features a maleimide (B117702) group, a terminal N-hydroxysuccinimide (NHS) ester, and a hydrophilic eight-unit polyethylene (B3416737) glycol (PEG) spacer. This configuration allows for the covalent and specific linkage of two different biomolecules, typically a protein and a payload molecule.[1][4]

The NHS ester end of the molecule reacts efficiently with primary amines, such as the lysine (B10760008) residues on the surface of antibodies, to form stable amide bonds.[1] The maleimide group, on the other hand, exhibits high reactivity towards sulfhydryl (thiol) groups, commonly found in cysteine residues, forming a stable thioether bond.[1] The intervening PEG8 spacer enhances the aqueous solubility of the entire conjugate, reduces aggregation, and can improve the pharmacokinetic properties of the final molecule.[1]

Physicochemical Properties

The key quantitative data for Mal-amido-PEG8-NHS ester are summarized in the table below, compiled from various suppliers.

| Property | Value | References |

| CAS Number | 756525-93-6 | [2][3][5][6] |

| Molecular Formula | C30H47N3O15 | [3] |

| Molecular Weight | 689.71 g/mol | [3] |

| Purity | >90% or ≥95% | [1] |

| Appearance | Viscous Liquid or Solid | [3] |

| Solubility | Soluble in DMSO, DMF, DCM | [1] |

| Storage Conditions | -20°C, protect from moisture | [3] |

Core Applications and Reaction Mechanism

Mal-amido-PEG8-NHS ester is primarily utilized as a linker in the synthesis of ADCs and PROTACs. In the context of ADCs, it facilitates the connection of a monoclonal antibody to a cytotoxic drug. The antibody directs the conjugate to a specific target, such as a cancer cell, and upon internalization, the cytotoxic payload is released, leading to cell death.

The fundamental reaction involves a two-step process:

-

Amine Reaction: The NHS ester reacts with a primary amine on the antibody.

-

Thiol Reaction: The maleimide group reacts with a sulfhydryl group on the drug payload.

References

- 1. MAL-amido-PEG8-NHS - CD Bioparticles [cd-bioparticles.net]

- 2. Mal-PEG8-NHS ester | CAS#:2055033-05-9 | Chemsrc [chemsrc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mal-amido-PEG-NHS ester | PEG Linkers | AxisPharm [axispharm.com]

- 5. Mal-amido-PEG8-Val-Ala-PAB-SG3200 | CAS#:2025353-40-4 | Chemsrc [chemsrc.com]

- 6. Mal-amido-PEG8-acid | Benchchem [benchchem.com]

molecular weight of Mal-amido-PEG8-NHS ester

An In-depth Technical Guide to Mal-amido-PEG8-NHS Ester

For researchers, scientists, and drug development professionals, Mal-amido-PEG8-NHS ester is a high-purity, heterobifunctional crosslinker essential for the precise covalent conjugation of biomolecules. This guide provides core technical data, experimental protocols, and workflow visualizations for its application in bioconjugation, antibody-drug conjugate (ADC) synthesis, and Proteolysis Targeting Chimera (PROTAC) development.

Core Properties and Specifications

Mal-amido-PEG8-NHS ester is a PEG derivative featuring a maleimide (B117702) group at one end and an N-hydroxysuccinimide (NHS) ester at the other, separated by a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] This structure allows for sequential or orthogonal conjugation to sulfhydryl and amine groups, respectively.[4][5] The PEG spacer enhances solubility in aqueous media, improves biocompatibility, and reduces steric hindrance between the conjugated molecules.[1][3][4][6]

Quantitative Data Summary

The key specifications for Mal-amido-PEG8-NHS ester are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 689.71 g/mol | [1][2][4][7][8] |

| Molecular Formula | C30H47N3O15 | [1][2][7] |

| CAS Number | 756525-93-6 | [1][2][4][7] |

| Purity | Typically ≥95% | [1][2][4] |

| Appearance | Viscous Liquid or Solid | [6] |

| Storage | Store at –20°C, dry and protected from light. Equilibrate to room temperature before opening to prevent moisture condensation. | [2][4][5] |

Mechanism of Action and Reaction Scheme

The utility of Mal-amido-PEG8-NHS ester lies in its two reactive terminals:

-

NHS Ester Group: Reacts with primary amines (-NH2) on proteins, peptides, or other molecules at a pH of 7-9 to form stable amide bonds.[5]

-

Maleimide Group: Reacts specifically with sulfhydryl (thiol, -SH) groups at a pH of 6.5-7.5 to form a stable thioether bond.[5]

The hydrophilic PEG8 spacer physically separates the two biomolecules being linked, which is critical for maintaining their biological activity.

Below is a diagram illustrating the logical workflow for a typical bioconjugation reaction using this linker.

Experimental Protocol: Two-Step Protein-Protein Conjugation

This protocol provides a general methodology for conjugating an amine-containing protein (Protein-NH2) to a sulfhydryl-containing protein (Protein-SH). Empirical testing is required to optimize conditions for specific applications.[5]

A. Material Preparation

-

Crosslinker Stock Solution: Mal-amido-PEG8-NHS esters are not directly water-soluble.[5] Dissolve the required amount in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.

-

Conjugation Buffer: Phosphate Buffered Saline (PBS) or similar buffer at pH 7.2-7.5. For the sulfhydryl-containing protein, consider adding 1-5 mM EDTA to the buffer to reduce disulfide bond formation.[5]

-

Desalting Columns: Required to remove excess crosslinker and reaction byproducts after the first reaction step.[5]

B. Procedure: Amine-Reactive Step

-

Dissolve the amine-containing protein (Protein-NH2) in the Conjugation Buffer.

-

Add the dissolved Mal-amido-PEG8-NHS ester to the protein solution. The molar ratio of linker to protein will depend on the number of available amines and the desired degree of labeling; a starting point is often a 10- to 20-fold molar excess of the linker.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[5]

-

Remove the excess, unreacted crosslinker from the protein solution using a desalting column equilibrated with the Conjugation Buffer.[5] The collected solution now contains the maleimide-activated protein intermediate.

C. Procedure: Sulfhydryl-Reactive Step

-

Immediately combine the purified maleimide-activated protein from step B.4 with your sulfhydryl-containing protein (Protein-SH) in Conjugation Buffer.[5] The molar ratio should be consistent with the desired final product.

-

Incubate the mixture for 30-60 minutes at room temperature or 2 hours at 4°C.[5] The maleimide groups will react with the sulfhydryl groups to form stable thioether bonds.

-

The final conjugate can be purified from unreacted components using methods such as size exclusion chromatography (SEC) or affinity chromatography.

Application in PROTAC Development

Mal-amido-PEG8-NHS ester is widely used as a PEG-based linker in the synthesis of PROTACs.[8][9] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[9]

The diagram below outlines the logical relationship in a PROTAC's mechanism of action.

References

- 1. MAL-amido-PEG8-NHS - CD Bioparticles [cd-bioparticles.net]

- 2. Mal-amido-PEG8-NHS - Amerigo Scientific [amerigoscientific.com]

- 3. Mal-amido-PEG8-NHS, 756525-93-6 | BroadPharm [broadpharm.com]

- 4. Mal-amido-PEG8 NHS ester, CAS 756525-93-6 | AxisPharm [axispharm.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. medkoo.com [medkoo.com]

- 7. precisepeg.com [precisepeg.com]

- 8. Mal-amido-PEG8-NHS ester | PROTAC Linker | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

Stability and Storage of Mal-amido-PEG8-NHS Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Mal-amido-PEG8-NHS ester is a heterobifunctional crosslinker integral to the synthesis of advanced bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). The efficacy and reproducibility of conjugation reactions using this linker are critically dependent on its stability. This technical guide provides an in-depth analysis of the stability of Mal-amido-PEG8-NHS ester under various storage and handling conditions, offering quantitative data, detailed experimental protocols, and visual aids to ensure optimal use in research and development.

Overview of Mal-amido-PEG8-NHS Ester Chemistry

Mal-amido-PEG8-NHS ester possesses two distinct reactive functionalities connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form stable amide bonds. The maleimide (B117702) group specifically reacts with sulfhydryl (thiol) groups, found in cysteine residues, to form a stable thioether linkage. The PEG8 spacer enhances solubility in aqueous media, reduces aggregation, and provides spatial separation between the conjugated molecules.[1][2]

Storage Recommendations

To maintain the integrity of Mal-amido-PEG8-NHS ester, adherence to appropriate storage conditions is crucial. Both temperature and moisture can significantly impact the stability of the reactive NHS ester and maleimide groups.

Table 1: Recommended Storage Conditions for Mal-amido-PEG8-NHS Ester

| Form | Storage Temperature | Duration | Additional Notes |

| Pure Compound (Solid/Viscous Liquid) | -20°C | Up to 3 years[3] | Store in a dry, dark environment.[1] Protect from moisture.[3] |

| 0 - 4°C | Short-term (days to weeks) | For temporary storage.[4] | |

| In Anhydrous Solvent (e.g., DMSO, DMF) | -80°C | Up to 1 year[3] | Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous solvents to prevent hydrolysis.[1] |

| -20°C | Up to 1 month[5] | For shorter-term use. |

Stability Profile

The stability of Mal-amido-PEG8-NHS ester is primarily dictated by the chemical stability of its two reactive ends: the NHS ester and the maleimide.

NHS Ester Stability

The NHS ester is highly susceptible to hydrolysis in aqueous environments, a reaction that competes with the desired amidation. The rate of hydrolysis is significantly influenced by pH and temperature.

Table 2: Half-life of NHS Ester Hydrolysis in Aqueous Buffers

| pH | Temperature (°C) | Half-life | Reference |

| 7.0 | 0 | 4 - 5 hours | [6] |

| 8.6 | 4 | 10 minutes | [6] |

Higher pH and temperature accelerate the hydrolysis of the NHS ester, leading to the formation of an unreactive carboxylic acid and free N-hydroxysuccinimide (NHS). Therefore, it is imperative to perform conjugation reactions involving the NHS ester in amine-free buffers at a slightly basic pH (7.2-8.5) and to use freshly prepared solutions of the linker.[6]

Maleimide Stability

The maleimide group is generally more stable than the NHS ester in aqueous solutions. However, its stability is also pH-dependent. The optimal pH range for the reaction of maleimides with thiols is between 6.5 and 7.5.[7]

Table 3: pH Effects on Maleimide Group Reactivity and Stability

| pH Range | Effect on Maleimide Group | Reference |

| < 6.5 | Reaction rate with thiols is significantly reduced. | |

| 6.5 - 7.5 | Optimal range for selective and efficient reaction with thiols. | [7] |

| > 7.5 | Increased rate of hydrolysis of the maleimide ring and potential for side reactions with primary amines. | [7] |

At pH values above 7.5, the maleimide ring can undergo hydrolysis, rendering it unreactive towards thiols. Additionally, at alkaline pH, the maleimide group can lose its specificity and react with primary amines, such as lysine residues.

Experimental Protocols

To assess the stability of Mal-amido-PEG8-NHS ester, the degradation of both the NHS ester and the maleimide functionalities can be monitored.

Protocol for Monitoring NHS Ester Hydrolysis

The hydrolysis of the NHS ester can be quantified by monitoring the release of N-hydroxysuccinimide (NHS), which has a characteristic UV absorbance.

Materials:

-

Mal-amido-PEG8-NHS ester

-

Amine-free buffers of various pH (e.g., phosphate, borate)

-

UV-Vis spectrophotometer or HPLC with a UV detector

Procedure:

-

Prepare a stock solution of Mal-amido-PEG8-NHS ester in an anhydrous organic solvent (e.g., DMSO).

-

Dilute the stock solution into the desired aqueous buffer to a final concentration suitable for UV-Vis analysis.

-

Immediately begin monitoring the absorbance of the solution at 260-280 nm over time.[6] The increase in absorbance corresponds to the release of NHS.

-

Alternatively, inject aliquots of the reaction mixture onto an HPLC system at various time points. The separation of the parent linker from the hydrolyzed product can be achieved using a C18 column with a water/acetonitrile gradient. The amount of hydrolyzed product can be quantified by integrating the peak area.

Protocol for Quantifying Maleimide Stability

The stability of the maleimide group can be assessed by quantifying the remaining maleimide content over time.

Materials:

-

Mal-amido-PEG8-NHS ester

-

Aqueous buffers of various pH

-

A thiol-containing reagent (e.g., glutathione, cysteine) for quantification

-

Ellman's reagent (DTNB) or a maleimide quantification kit

-

HPLC system

Procedure:

-

Prepare a solution of Mal-amido-PEG8-NHS ester in the desired aqueous buffer.

-

Incubate the solution under the desired conditions (e.g., specific temperature).

-

At various time points, take an aliquot of the solution and react it with a known excess of a thiol-containing reagent.

-

Quantify the unreacted thiol using Ellman's reagent, which reacts with free thiols to produce a colored product with an absorbance at 412 nm. The amount of maleimide is inversely proportional to the amount of unreacted thiol.

-

Alternatively, the remaining intact Mal-amido-PEG8-NHS ester can be quantified by HPLC. A C18 column with a suitable gradient can separate the intact linker from its hydrolysis products. The peak area of the intact linker can be integrated and compared to a standard curve. A rudimentary spectrophotometric approach can also be used by measuring the absorbance at 302 nm, although this method is less sensitive.[8]

Visualizing Stability and Reaction Pathways

Diagrams generated using Graphviz (DOT language) can help visualize the chemical processes and experimental workflows related to the stability of Mal-amido-PEG8-NHS ester.

Degradation Pathways

Caption: Degradation pathways of Mal-amido-PEG8-NHS ester.

Experimental Workflow for Stability Assessment

Caption: Workflow for assessing the stability of Mal-amido-PEG8-NHS ester.

Conclusion

The stability of Mal-amido-PEG8-NHS ester is a critical parameter for its successful application in bioconjugation. Both the NHS ester and maleimide moieties are susceptible to hydrolysis, with the rate of degradation being highly dependent on pH and temperature. By understanding these stability characteristics and adhering to proper storage and handling protocols, researchers can ensure the integrity of the crosslinker, leading to more reliable and reproducible experimental outcomes. The provided experimental frameworks offer a starting point for the quantitative assessment of the stability of this and similar bifunctional reagents.

References

- 1. Mal-amido-PEG8 NHS ester, CAS 756525-93-6 | AxisPharm [axispharm.com]

- 2. Mal-amido-PEG8-NHS, 756525-93-6 | BroadPharm [broadpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. precisepeg.com [precisepeg.com]

- 6. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Mal-amido-PEG8-NHS Ester in Antibody Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mal-amido-PEG8-NHS ester is a heterobifunctional crosslinker integral to the development of next-generation biologics, particularly antibody-drug conjugates (ADCs). This linker features two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group, connected by an 8-unit polyethylene (B3416737) glycol (PEG) spacer. The NHS ester facilitates covalent bond formation with primary amines, such as the lysine (B10760008) residues on an antibody, while the maleimide group specifically reacts with sulfhydryl (thiol) groups, commonly found on cysteine residues of payloads like cytotoxic drugs or reporter molecules.[1]

The inclusion of a PEG8 spacer offers significant advantages in bioconjugation. It enhances the hydrophilicity of the resulting conjugate, which can mitigate aggregation issues often associated with hydrophobic payloads.[2] Furthermore, the PEG linker can improve the pharmacokinetic properties of the ADC, leading to a longer circulation half-life and potentially a wider therapeutic window.[3][4] The precise control over linker chemistry and conjugation site is crucial for producing homogeneous and effective ADCs with a defined drug-to-antibody ratio (DAR).[4]

Principle of Two-Step Conjugation

The conjugation process using Mal-amido-PEG8-NHS ester typically follows a two-step reaction scheme. This approach provides better control over the conjugation process and helps to prevent undesirable side reactions, such as the formation of antibody-antibody dimers.[1]

-

Antibody Activation: The antibody, in an amine-free buffer, is reacted with the Mal-amido-PEG8-NHS ester. The NHS ester end of the linker forms a stable amide bond with the primary amine groups of lysine residues on the antibody. This step results in a maleimide-activated antibody.

-

Payload Conjugation: Following the removal of excess linker, the thiol-containing payload (e.g., a cytotoxic drug) is added. The maleimide groups on the activated antibody react with the sulfhydryl group of the payload to form a stable thioether bond, yielding the final antibody conjugate.

Quantitative Data Summary

The length of the PEG linker is a critical parameter that can influence the pharmacokinetic properties and overall efficacy of an antibody-drug conjugate. The following table summarizes data on the impact of PEG linker length on ADC clearance, highlighting the beneficial properties of a PEG8 linker.

| Linker Moiety | Average DAR | Clearance Rate (mL/kg/day) | In Vivo Performance |

| Non-PEGylated | ~8 | High | Suboptimal due to rapid clearance |

| Short PEG (e.g., PEG4) | ~8 | Moderately High | Improved but still significant clearance |

| PEG8 | ~8 | Low | Significantly reduced clearance, approaching that of the native antibody |

| Long PEG (e.g., PEG12, PEG24) | ~8 | Low | Minimal further improvement in clearance compared to PEG8 |

This data is synthesized from studies on PEGylated glucuronide-MMAE linkers, demonstrating a clear trend where a PEG length of at least 8 units is sufficient to minimize the accelerated plasma clearance associated with hydrophobic payloads.

Experimental Workflows and Diagrams

The following diagrams illustrate the key workflows in the antibody conjugation process using Mal-amido-PEG8-NHS ester.

Caption: Overall two-step antibody conjugation workflow.

Caption: Detailed workflow for antibody activation.

Detailed Experimental Protocols

The following protocols provide a general framework for the conjugation of a thiol-containing payload to an antibody using Mal-amido-PEG8-NHS ester. Optimization may be required for specific antibodies and payloads.

Protocol 1: Antibody Preparation and Activation

Materials:

-

Antibody of interest

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

-

Mal-amido-PEG8-NHS ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Antibody Buffer Exchange: Ensure the antibody is in an amine-free buffer like PBS. If the antibody solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS using a desalting column or dialysis. The final antibody concentration should be between 2-10 mg/mL.[5]

-

Linker Preparation: Immediately before use, prepare a 10 mM stock solution of Mal-amido-PEG8-NHS ester in anhydrous DMSO.[] The linker is moisture-sensitive, so it should be warmed to room temperature before opening the vial to prevent condensation.[1]

-

Reaction Setup: In a reaction tube, add the antibody solution. While gently vortexing, add the required volume of the 10 mM linker stock solution to achieve a 5- to 20-fold molar excess of the linker over the antibody. The optimal molar ratio should be determined empirically for each antibody-payload pair.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[1]

-

Purification of Activated Antibody: Remove the excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with the reaction buffer (pH 7.2-7.5). This step is crucial to prevent the payload from reacting with free linker in the next step.

Protocol 2: Payload Conjugation and Final Purification

Materials:

-

Maleimide-activated antibody from Protocol 1

-

Thiol-containing payload

-

Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 6.5-7.5

-

Quenching solution: 1 M N-ethylmaleimide or 1 M L-cysteine in reaction buffer

-

Purification system: Size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) column

Procedure:

-

Payload Preparation: Dissolve the thiol-containing payload in a suitable solvent (e.g., DMSO) at a known concentration.

-

Conjugation Reaction: Add the payload solution to the purified maleimide-activated antibody. A typical starting point is a 2- to 5-fold molar excess of the payload over the antibody.

-

Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction should be protected from light if the payload is light-sensitive.

-